molecular formula C13H16INO2 B7919607 3-Iodo-piperidine-1-carboxylic acid benzyl ester

3-Iodo-piperidine-1-carboxylic acid benzyl ester

Cat. No.: B7919607
M. Wt: 345.18 g/mol
InChI Key: AEWKGKKUTPDGLB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Iodo-piperidine-1-carboxylic acid benzyl ester is a chemical compound with the molecular formula C13H16INO2. It is a derivative of piperidine, a six-membered heterocyclic compound containing one nitrogen atom. Piperidine derivatives are significant in the pharmaceutical industry due to their presence in various classes of pharmaceuticals and their role in drug design .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Iodo-piperidine-1-carboxylic acid benzyl ester typically involves the iodination of piperidine derivatives followed by esterification. One common method includes the reaction of piperidine with iodine in the presence of a suitable oxidizing agent to introduce the iodine atom at the desired position. The resulting iodinated piperidine is then reacted with benzyl chloroformate to form the benzyl ester .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound .

Chemical Reactions Analysis

Types of Reactions

3-Iodo-piperidine-1-carboxylic acid benzyl ester undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-Iodo-piperidine-1-carboxylic acid benzyl ester has various scientific research applications, including:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a building block for designing new compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is explored for its potential use in drug development, particularly in designing piperidine-based pharmaceuticals.

    Industry: The compound is used in the development of new materials and as a reagent in chemical processes.

Mechanism of Action

The mechanism of action of 3-Iodo-piperidine-1-carboxylic acid benzyl ester involves its interaction with specific molecular targets. The benzyl-piperidine group provides good binding to catalytic sites, interacting with amino acid residues such as tryptophan and phenylalanine. This interaction can modulate the activity of enzymes or receptors, leading to the compound’s observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Iodo-piperidine-1-carboxylic acid benzyl ester is unique due to its specific combination of a piperidine ring, an iodine atom, and a benzyl ester group. This unique structure imparts distinct chemical reactivity and biological activity, making it valuable for various applications in research and industry .

Properties

IUPAC Name

benzyl 3-iodopiperidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16INO2/c14-12-7-4-8-15(9-12)13(16)17-10-11-5-2-1-3-6-11/h1-3,5-6,12H,4,7-10H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEWKGKKUTPDGLB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C(=O)OCC2=CC=CC=C2)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16INO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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